3-(Benzylamino)-4-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

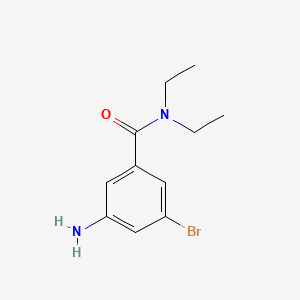

Benzylamine is an organic compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Nitrobenzoic acid is a type of aromatic acid that contains a nitro functional group. The nitro group is a strong deactivating group, making the benzene ring less reactive toward electrophilic aromatic substitution .

Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . Nitrobenzoic acid can be synthesized from benzoic acid through nitration, a process that involves the substitution of a hydrogen atom by a nitro group .Molecular Structure Analysis

The molecular structure of benzylamine consists of a benzyl group attached to an amine functional group . Nitrobenzoic acid, on the other hand, consists of a benzene ring with a carboxylic acid functional group and a nitro group attached .Chemical Reactions Analysis

Benzylamine, like other amines, can act as a weak base, reacting with acids to form salts . Nitrobenzoic acid, being an aromatic acid, can undergo reactions typical of carboxylic acids and nitro compounds .Physical And Chemical Properties Analysis

Benzylamine is a colorless liquid with a weak, ammonia-like odor . Nitrobenzoic acid is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

LC-MS/MS Study of Degradation Processes

A study focused on the degradation processes of nitisinone, highlighting its stability under different experimental conditions. Although not directly related to 3-(Benzylamino)-4-nitrobenzoic acid, this research provides insights into how the stability of similar compounds can be affected by environmental factors, which could be relevant for understanding the behavior of 3-(Benzylamino)-4-nitrobenzoic acid in various conditions (Barchańska et al., 2019).

Photosensitive Protecting Groups

This review presents work utilizing photosensitive protecting groups, including those with nitrobenzyl moieties, which are chemically related to the nitro group in 3-(Benzylamino)-4-nitrobenzoic acid. Such compounds are crucial for synthetic chemistry, offering insights into potential applications of 3-(Benzylamino)-4-nitrobenzoic acid in developing light-sensitive materials or as protecting groups in synthetic routes (Amit et al., 1974).

Parabens in Aquatic Environments

This review discusses the occurrence, fate, and behavior of parabens, which share a benzoic acid moiety with 3-(Benzylamino)-4-nitrobenzoic acid. Understanding the environmental impact and biodegradability of similar compounds can inform research into the ecological footprint of 3-(Benzylamino)-4-nitrobenzoic acid and related chemicals (Haman et al., 2015).

Gallic Acid and Anti-inflammatory Properties

Gallic acid, another benzoic acid derivative, was reviewed for its anti-inflammatory properties and molecular mechanisms. This study might provide a comparative basis for researching the bioactivity of 3-(Benzylamino)-4-nitrobenzoic acid, particularly if similar pathways or effects are hypothesized (Bai et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

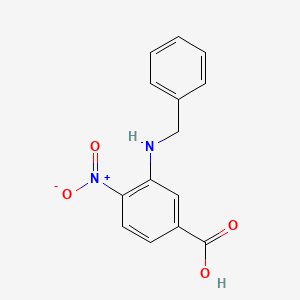

3-(benzylamino)-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)11-6-7-13(16(19)20)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMVBTNEUYMWCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)-4-nitrobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)

![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)

![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)

![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)